molecular formula C8H10O3 B582820 Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate CAS No. 154184-56-2

Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B582820
CAS No.: 154184-56-2
M. Wt: 154.165
InChI Key: DMSFPZWNLWCYGB-UHFFFAOYSA-N
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Description

Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol . This compound is characterized by its unique bicyclo[3.1.0]hexane structure, which includes a ketone and an ester functional group. It is primarily used in research and development settings, particularly in the field of organic chemistry.

Preparation Methods

The synthesis of Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate typically involves the following steps:

    Cyclization Reaction: The starting material, often a suitable diene or enone, undergoes a cyclization reaction to form the bicyclic core structure.

    Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Oxidation: The final step involves the oxidation of the bicyclic structure to introduce the ketone functional group.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols) .

Scientific Research Applications

Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study its potential biological activities.

    Material Science: It is used in the development of new materials with unique properties, such as polymers and resins.

    Chemical Biology: The compound is used to study biochemical pathways and interactions within cells.

Mechanism of Action

The mechanism of action of Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-7(10)8-3-2-6(9)5(8)4-8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSFPZWNLWCYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(=O)C1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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